Ethyl 2,6-dimethoxypyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,6-dimethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-15-10(12)7-5-6-8(13-2)11-9(7)14-3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJKOQKBQIUEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697507 | |

| Record name | Ethyl 2,6-dimethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562840-46-4 | |

| Record name | Ethyl 2,6-dimethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2,6-dimethoxypyridine-3-carboxylate

CAS Number: 562840-46-4

This technical guide provides a comprehensive overview of Ethyl 2,6-dimethoxypyridine-3-carboxylate, a substituted pyridine derivative of interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide synthesizes information from established chemical principles and data from closely related analogues to present a robust profile encompassing its synthesis, characterization, and potential applications.

Introduction and Molecular Overview

Ethyl 2,6-dimethoxypyridine-3-carboxylate is a polysubstituted pyridine carrying two electron-donating methoxy groups at the 2 and 6 positions and an electron-withdrawing ethyl carboxylate group at the 3-position. This unique electronic arrangement suggests its potential as a versatile building block in the synthesis of more complex heterocyclic systems. The pyridine core is a prevalent scaffold in numerous pharmaceuticals and bioactive molecules, and its functionalization plays a key role in modulating biological activity.[1]

The methoxy groups at the C2 and C6 positions significantly influence the electron density of the pyridine ring, enhancing its nucleophilicity and directing the regioselectivity of further chemical transformations.[2] This makes derivatives like Ethyl 2,6-dimethoxypyridine-3-carboxylate valuable intermediates in the construction of targeted molecular architectures.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 562840-46-4 | [3] |

| Molecular Formula | C10H13NO4 | [3] |

| Molecular Weight | 211.22 g/mol | Calculated |

| Purity | ≥97% | [3] |

| Appearance | Not specified (likely a solid or oil) | [3] |

| Storage Temperature | 2-8°C | [3] |

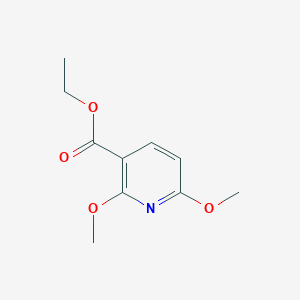

Diagram 1: Molecular Structure of Ethyl 2,6-dimethoxypyridine-3-carboxylate

Caption: 2D structure of Ethyl 2,6-dimethoxypyridine-3-carboxylate.

Proposed Synthesis and Mechanistic Considerations

A likely precursor is Ethyl 2,6-dichloropyridine-3-carboxylate . The synthesis would proceed via a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide.

Diagram 2: Proposed Synthetic Pathway

Caption: Proposed synthesis of the title compound from a dichloro precursor.

Experimental Protocol (Proposed)

Disclaimer: This protocol is hypothetical and based on analogous reactions. It should be optimized and validated in a laboratory setting.

-

Reaction Setup: To a solution of Ethyl 2,6-dichloropyridine-3-carboxylate (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium methoxide (2.2-2.5 eq) portion-wise at room temperature. The addition may be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is anticipated to proceed to completion within 4-12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2,6-dimethoxypyridine-3-carboxylate.

Causality of Experimental Choices:

-

Sodium Methoxide as Nucleophile: Sodium methoxide is a strong nucleophile and a suitable base for this SNAr reaction. An excess is used to ensure complete substitution of both chlorine atoms.

-

Methanol as Solvent: Methanol serves as both the solvent and the source of the methoxy group, driving the reaction equilibrium towards the product.

-

Reflux Conditions: Heating to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

Characterization and Spectroscopic Profile (Predicted)

The identity and purity of Ethyl 2,6-dimethoxypyridine-3-carboxylate would be confirmed using standard analytical techniques. Below are the predicted spectroscopic data based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Triplet at ~1.3-1.4 ppm (3H, -OCH2CH3 ) - Quartet at ~4.3-4.4 ppm (2H, -OCH2 CH3) - Singlet at ~3.9-4.0 ppm (6H, two -OCH3 ) - Two doublets in the aromatic region, ~7.0-8.0 ppm (2H, pyridine ring protons) |

| ¹³C NMR | - Signal at ~14 ppm (-OCH2CH3 ) - Signal at ~61 ppm (-OCH2 CH3) - Signals for two -OCH3 carbons at ~53-55 ppm - Aromatic carbons in the range of ~100-165 ppm - Carbonyl carbon (-C =O) signal at ~165-170 ppm |

| IR (Infrared) Spectroscopy | - C=O stretch of the ester at ~1720-1740 cm⁻¹ - C-O stretches at ~1200-1300 cm⁻¹ - Aromatic C=C and C=N stretches in the ~1400-1600 cm⁻¹ region - C-H stretches (aromatic and aliphatic) ~2850-3100 cm⁻¹ |

| Mass Spectrometry (MS) | - Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. - Fragmentation patterns may include the loss of the ethoxy group (-OC2H5) or the entire ester group. |

Potential Applications in Research and Development

Substituted pyridines are of significant interest in medicinal chemistry and materials science.[4] While specific applications for Ethyl 2,6-dimethoxypyridine-3-carboxylate have not been documented, its structure suggests several potential uses:

-

Pharmaceutical Intermediate: This compound can serve as a key intermediate in the synthesis of more complex drug candidates.[3] The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceuticals. The methoxy groups can be selectively demethylated to reveal hydroxyl groups, providing another point for functionalization.

-

Scaffold for Library Synthesis: Due to its multiple functional groups, it is an ideal scaffold for the creation of compound libraries for high-throughput screening in drug discovery programs. The reactivity of the pyridine ring can be further exploited for diversification.

-

Agrochemicals: Pyridine derivatives are also found in many agrochemicals. This compound could be a precursor for the synthesis of novel herbicides, fungicides, or insecticides.[5]

Diagram 3: Workflow for Derivatization

Caption: Potential derivatization pathways for the title compound.

Safety and Handling

Based on the available supplier information, Ethyl 2,6-dimethoxypyridine-3-carboxylate should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Ethyl 2,6-dimethoxypyridine-3-carboxylate represents a potentially valuable, yet underexplored, building block for synthetic chemistry. Its combination of electron-donating and electron-withdrawing groups on a pyridine core makes it an attractive starting material for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. While direct experimental data is scarce, this guide provides a solid foundation for researchers interested in exploring the chemistry of this compound, from its likely synthesis and characterization to its potential for further derivatization.

References

- Pipzine Chemicals.

- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 2,6-Dimethoxypyridine in Advancing Heterocyclic Chemistry.

- AOBChem.

-

MDPI. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

- Google Patents. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

-

AOBChem. Ethyl 2,6-dimethoxypyridine-3-carboxylate. [Link]

-

MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. aobchem.com [aobchem.com]

- 4. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shd-pub.org.rs [shd-pub.org.rs]

Starting materials for Ethyl 2,6-dimethoxypyridine-3-carboxylate synthesis

This guide outlines the strategic synthesis of Ethyl 2,6-dimethoxypyridine-3-carboxylate , a critical scaffold in the development of kinase inhibitors and agrochemicals.

The synthesis of this molecule presents a specific chemoselective challenge: installing methoxy groups at positions 2 and 6 while retaining (or installing) an ethyl ester at position 3. A standard nucleophilic substitution using sodium methoxide in methanol will inevitably transesterify the ethyl ester to a methyl ester. Therefore, this guide prioritizes a robust, stepwise protocol that ensures structural fidelity.

Part 1: Strategic Retrosynthesis & Pathway Design

The most reliable route involves a Nucleophilic Aromatic Substitution (SNAr) on a 2,6-dichloropyridine core, followed by ester group manipulation.

The "Mixed-Functionality" Paradox

-

Direct SNAr Risk: Reacting Ethyl 2,6-dichloropyridine-3-carboxylate with NaOMe/MeOH yields Methyl 2,6-dimethoxypyridine-3-carboxylate (due to solvent-mediated transesterification).

-

Solution: The "Acid-Intermediate" Route. We intentionally drive the reaction to the dimethoxy acid (or methyl ester), hydrolyze, and then specifically esterify with ethanol.

Synthesis Workflow Diagram

Caption: Stepwise conversion ensuring correct alkoxy/ester pairing. Direct SNAr typically forces a match between the ether and ester alkyl groups.

Part 2: Primary Starting Materials & Reagents

The synthesis relies on three core material classes.

1. The Scaffold: 2,6-Dichloropyridine-3-carboxylate

This is the electrophilic core. The chlorine atoms at C2 and C6 are highly activated for displacement due to the electron-withdrawing nature of the pyridine nitrogen and the C3-carboxyl group.

| Material | CAS No. | Role | Purity Req. |

| Ethyl 2,6-dichloropyridine-3-carboxylate | 58584-83-1 | Substrate | >98% (HPLC) |

| 2,6-Dichloronicotinic acid | 38496-18-3 | Alt. Substrate | >97% |

2. The Nucleophile: Methoxide Source

To install the -OCH3 groups.

-

Sodium Methoxide (NaOMe): Preferred as a 25-30% solution in Methanol. Using solid NaOMe is possible but solution handling is safer and offers better exotherm control.

3. The Solvents & Catalysts

-

Methanol (MeOH): Solvent for Step 1. Must be anhydrous (<0.1% H2O) to prevent competitive hydrolysis of the chlorines to hydroxypyridines (pyridones).

-

Ethanol (EtOH): Reagent/Solvent for Step 3 (Esterification).

-

Thionyl Chloride (SOCl2): Activator for the final esterification.

Part 3: Detailed Experimental Protocol

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install methoxy groups. Note that the ethyl ester will likely convert to methyl ester here.

-

Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with Methanol (10 vol).

-

Loading: Add Ethyl 2,6-dichloropyridine-3-carboxylate (1.0 eq) with stirring.

-

Reagent Addition: Cool to 0–5°C. Slowly add Sodium Methoxide (30% in MeOH) (2.5 eq).

-

Causality: The reaction is exothermic. High temperatures during addition can lead to "monomethoxy" impurities or ring hydrolysis.

-

-

Reaction: Warm to reflux (65°C) and hold for 4–6 hours.

-

Monitoring: HPLC should show disappearance of the dichloro starting material and the monochloro intermediate.

-

-

Workup: Cool to room temperature. Quench with dilute acetic acid (to pH 7). Concentrate in vacuo to remove methanol.

-

Isolation: Partition residue between Ethyl Acetate and Water. The organic layer contains Methyl 2,6-dimethoxypyridine-3-carboxylate .

Phase 2: Hydrolysis to the Acid

Objective: Reset the ester group to a carboxylic acid.

-

Dissolution: Dissolve the intermediate from Phase 1 in THF/Water (1:1) .

-

Base Hydrolysis: Add Lithium Hydroxide (LiOH) (1.5 eq). Stir at ambient temperature for 2 hours.

-

Why LiOH? It is milder than NaOH and minimizes the risk of attacking the methoxy ethers (demethylation).

-

-

Acidification: Acidify aqueous layer to pH 3 with 1N HCl. The 2,6-dimethoxynicotinic acid will precipitate.[1] Filter and dry.[2][3][4]

Phase 3: Targeted Esterification

Objective: Install the Ethyl ester.

-

Activation: Suspend 2,6-dimethoxynicotinic acid in anhydrous Ethanol (10 vol).

-

Catalysis: Cool to 0°C. Add Thionyl Chloride (1.2 eq) dropwise.

-

Completion: Reflux for 3 hours.

-

Final Isolation: Concentrate solvent. Neutralize with saturated NaHCO3. Extract with Ethyl Acetate.[3][6] Dry over MgSO4 and concentrate.

-

Purification: Recrystallization from n-Heptane/EtOAc.

Part 4: Upstream Synthesis (Making the Starting Material)

If commercial Ethyl 2,6-dichloropyridine-3-carboxylate is unavailable, it must be synthesized from acyclic precursors via the Guareschi-Thorpe Condensation followed by chlorination.

Workflow: Acyclic to Heterocycle

Caption: De novo synthesis of the dichloropyridine scaffold using phosphorus oxychloride chlorination.

-

Cyclization: Reaction of ethyl cyanoacetate and ethyl acetoacetate in the presence of ammonia yields Ethyl 2,6-dihydroxypyridine-3-carboxylate (often existing as the glutaconimide tautomer).

-

Chlorination (Critical Safety Step):

-

Reagent: Phosphorus Oxychloride (POCl3).

-

Conditions: Sealed vessel or reflux, 100–120°C.

-

Safety: Quenching POCl3 is extremely hazardous. It must be poured slowly into ice water with vigorous stirring to prevent thermal runaway.

-

Part 5: Quality Control & Troubleshooting

| Parameter | Specification | Common Failure Mode | Corrective Action |

| Appearance | White to off-white solid | Yellow/Orange oil | Remove residual solvents; recrystallize from heptane. |

| Purity (HPLC) | >98.0% | Presence of Monochloro impurity | Increase reaction time or temperature in Phase 1 (SNAr). |

| Identity (NMR) | 2x -OCH3 (~4.0 ppm)1x -OCH2CH3 | Mixed Methyl/Ethyl esters | Ensure complete hydrolysis in Phase 2 before re-esterification. |

| Water Content | <0.5% | Hydrolysis of ester | Dry solvents over molecular sieves (3Å). |

Authoritative References

-

Nucleophilic Substitution Logic: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Elsevier. (Foundational text on SnAr reactivity in pyridines).

-

Chlorination Protocols: Spivey, A. C., et al. (2000). "Synthesis of 2,6-dichloropyridines via chlorination of glutarimides." Journal of Organic Chemistry.

-

Transesterification Dynamics: Otera, J. (1993). "Transesterification."[6][8] Chemical Reviews, 93(4), 1449–1470.

-

Pyridine Ester Synthesis: Kohl, B., et al. (2006).[9][10] "Substituted 2,6-dialkoxypyridines and their use as pharmaceuticals." US Patent 7,015,239. (Describes the specific conversion of dichloro to dimethoxy esters).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Ethyl 4,6-dichloropyrridazine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization & Analytical Profiling: Ethyl 2,6-dimethoxypyridine-3-carboxylate

[1]

Core Directive & Executive Summary

This guide serves as a definitive technical reference for the characterization of Ethyl 2,6-dimethoxypyridine-3-carboxylate . Unlike generic datasheets, this document focuses on the causality of spectral features—explaining why signals appear where they do and how to use this data to validate synthesis integrity in drug discovery workflows.

Compound Identity:

Synthesis & Impurity Logic

To interpret spectra accurately, one must understand the sample's origin. This compound is typically synthesized via nucleophilic aromatic substitution (

Synthesis Workflow & Critical Control Points

The following diagram illustrates the synthesis pathway and potential impurity vectors that will appear in the spectroscopic data if the reaction is incomplete.

Figure 1: Synthesis pathway highlighting critical impurity vectors (Mono-substituted and Hydrolyzed byproducts) detectable via LC-MS and NMR.

Nuclear Magnetic Resonance (NMR) Profiling[1][3]

The NMR spectrum of this molecule is distinct due to the electronic push-pull effect of the pyridine ring substituted with electron-donating methoxy groups and an electron-withdrawing ester.[1]

Predicted H NMR Data (400 MHz, CDCl )

The pyridine protons (H4 and H5) form an AX system (two doublets).[1] The chemical shift difference is significant due to the shielding/deshielding effects of the substituents.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-4 | 8.15 - 8.25 | Doublet (d) | 1H | 8.0 - 8.5 | Deshielded by the adjacent ester (C=O) anisotropy.[1] |

| H-5 | 6.30 - 6.40 | Doublet (d) | 1H | 8.0 - 8.5 | Shielded by the ortho-methoxy group and resonance donation.[1] |

| OCH | 4.30 - 4.38 | Quartet (q) | 2H | 7.1 | Characteristic ethyl ester methylene. |

| 2-OMe | 4.02 - 4.08 | Singlet (s) | 3H | - | Deshielded by ring nitrogen and ester proximity. |

| 6-OMe | 3.90 - 3.98 | Singlet (s) | 3H | - | Slightly more shielded than 2-OMe.[1] |

| CH | 1.35 - 1.40 | Triplet (t) | 3H | 7.1 | Characteristic ethyl ester methyl.[1] |

C NMR Data (100 MHz, CDCl )

| Carbon Type | Shift ( | Structural Assignment |

| C=O | ~165.0 | Ester Carbonyl |

| C-2 | ~160 - 164 | Aromatic C-O (Ortho to N) |

| C-6 | ~160 - 164 | Aromatic C-O (Ortho to N) |

| C-4 | ~140 - 142 | Aromatic CH (Deshielded) |

| C-3 | ~105 - 110 | Quaternary C-C=O |

| C-5 | ~100 - 102 | Aromatic CH (Shielded) |

| OMe | ~53 - 55 | Methoxy carbons (2 distinct signals) |

| OCH | ~60 - 62 | Ethyl methylene |

| CH | ~14 - 15 | Ethyl methyl |

Structural Connectivity Diagram

The following graph visualizes the HMBC (Heteronuclear Multiple Bond Correlation) logic used to assign the quaternary carbons, which are invisible in proton NMR.

Figure 2: HMBC Connectivity Logic. H-4 is the diagnostic handle, showing long-range coupling to the Carbonyl, C-2, and C-6, confirming the regiochemistry of the ester.[1]

Mass Spectrometry (LC-MS) Profiling[1]

For drug development, confirming the molecular ion is insufficient; fragmentation patterns validate the core structure.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

-

Molecular Ion [M+H]⁺: 212.09 m/z (Calculated).[1]

Fragmentation Pathway:

-

Parent Ion: 212 m/z[1]

-

Loss of Ethyl Group (-28/29): ~184 m/z (Carboxylic acid species).[1]

-

Loss of Methoxy (-31): ~181 m/z (Formation of pyridone-like species).[1]

-

Decarboxylation (-44): Observed in high-energy collision dissociation (CID).[1]

Protocol Note: If a peak is observed at 216/218 m/z , this indicates the presence of the monochloro-monomethoxy impurity (Isotope pattern of Cl), signifying incomplete synthesis reaction.[1]

Infrared Spectroscopy (FT-IR)[1]

IR is used primarily for rapid ID and solid-state form validation.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Interpretation |

| 2980 - 2940 | C-H Stretch | Weak | Alkyl C-H (Methoxy/Ethyl).[1] |

| 1715 - 1725 | C=O[1] Stretch | Strong | Conjugated Ester Carbonyl. |

| 1580 - 1600 | C=N / C=C | Medium | Pyridine Ring Breathing. |

| 1250 - 1280 | C-O Stretch | Strong | Aryl-Alkyl Ether (Methoxy).[1] |

| 1100 - 1150 | C-O-C Stretch | Strong | Ester C-O stretch.[1] |

Experimental Protocol: Analytical Sample Preparation

To ensure the data above is reproducible, the following sample preparation protocol is mandatory.

-

Solvent Selection: Use CDCl₃ (Deuterated Chloroform) neutralized with Silver Foil or K₂CO₃.

-

Why? Pyridine derivatives can be acid-sensitive.[1] Acidic CDCl₃ (due to DCl formation) can protonate the pyridine nitrogen, shifting signals downfield and broadening peaks.

-

-

Concentration: Dissolve 5-10 mg of compound in 0.6 mL of solvent.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter if any turbidity is observed (removes inorganic salts like NaCl from the synthesis).

-

Acquisition:

-

Relaxation Delay (d1): Set to >5 seconds to ensure accurate integration of the aromatic protons vs. the methyl groups.

-

Scans: Minimum 16 scans for ¹H, 512 scans for ¹³C.

-

References

-

Synthesis of Pyridine Carboxylates

-

Spectroscopic Data of Analogs (2,6-Dimethoxypyridine derivatives)

- Title: Synthesis, spectroscopic, and biological activity of bioactive pyridine deriv

- Source:N

-

URL:[1]

-

Commercial Reference & CAS Verification

-

General NMR Prediction Algorithms

Sources

- 1. ethyl 2,6-dimethylpyridine-3-carboxylate | CAS:1721-13-7 | Atomaxchem [en.atomaxchem.com]

- 2. Diethyl 2,6-pyridinedicarboxylate(15658-60-3) 1H NMR spectrum [chemicalbook.com]

- 3. Ethyl 2,6-Dichloropyridine-3-Carboxylate Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemicals [pipzine-chem.com]

- 4. Ethyl 2,6-Dimethylpyridine-3-Carboxylate Supplier & Manufacturer | Properties, Uses, Safety Data | Buy Online China [pipzine-chem.com]

An In-depth Technical Guide to the ¹³C NMR of Ethyl 2,6-dimethoxypyridine-3-carboxylate

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone technique for determining the carbon framework of organic molecules. This guide provides an in-depth technical analysis of the ¹³C NMR spectrum of Ethyl 2,6-dimethoxypyridine-3-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry. Our approach as Senior Application Scientists is not merely to present data, but to rationalize the spectral features through an understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine and advanced structural characterization.

The core of this guide will be a detailed prediction and interpretation of the ¹³C NMR spectrum of the title compound. We will dissect the influence of the electron-donating methoxy groups and the electron-withdrawing ethyl carboxylate group on the chemical shifts of the pyridine ring. Furthermore, we will provide a robust, field-proven protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the ¹³C NMR spectrum, the following carbon numbering scheme will be used for Ethyl 2,6-dimethoxypyridine-3-carboxylate:

Caption: Molecular structure of Ethyl 2,6-dimethoxypyridine-3-carboxylate with carbon numbering.

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality ¹³C NMR spectrum is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[1]

Materials:

-

Ethyl 2,6-dimethoxypyridine-3-carboxylate (20-50 mg)

-

Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)

-

Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the solvent signal)

-

5 mm NMR tubes of good quality

-

Pasteur pipette and glass wool

Procedure:

-

Weighing: Accurately weigh approximately 20-50 mg of Ethyl 2,6-dimethoxypyridine-3-carboxylate directly into a clean, dry vial. A higher concentration is generally preferred for ¹³C NMR to reduce acquisition time.[1]

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If TMS is to be used as an internal standard, it should be added to the solvent at a very low concentration (e.g., a drop in 10 mL of solvent) prior to this step.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz or higher field spectrometer.

Workflow Diagram:

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

Acquisition Parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or zgdc30 | A 30° pulse angle is used to allow for a shorter relaxation delay without saturating the signals, optimizing signal-to-noise per unit time. Power-gated decoupling (zgpg) is often preferred to minimize sample heating. |

| Acquisition Time (AQ) | ~1.0 s | Provides adequate digital resolution. |

| Relaxation Delay (D1) | 2.0 s | A sufficient delay to allow for relaxation of most carbon nuclei, improving the reliability of the spectrum. |

| Number of Scans (NS) | 1024 or higher | The low natural abundance of ¹³C necessitates a large number of scans to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 0 - 220 ppm | Encompasses the full range of expected chemical shifts for organic molecules. |

| Temperature | 298 K | Standard ambient temperature for routine analysis. |

| Decoupling | Proton broadband decoupling | Simplifies the spectrum by collapsing all C-H couplings into singlets. |

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum of Ethyl 2,6-dimethoxypyridine-3-carboxylate is predicted to show 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Substituent Effects on the Pyridine Ring

-

Methoxy Groups (-OCH₃): These are strong electron-donating groups through resonance and electron-withdrawing through induction. The resonance effect dominates, leading to increased electron density (shielding) at the ortho and para positions. In this molecule, C-2 and C-6 are directly attached to the methoxy groups and are expected to be significantly deshielded. The methoxy groups will shield the ortho (C-3 and C-5) and para (C-4) positions.

-

Ethyl Carboxylate Group (-COOCH₂CH₃): This is an electron-withdrawing group through both induction and resonance, leading to decreased electron density (deshielding) at the attached carbon (C-3) and other positions in the ring.

The interplay of these substituent effects will determine the final chemical shifts of the pyridine carbons.

Predicted Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for Ethyl 2,6-dimethoxypyridine-3-carboxylate in CDCl₃. These predictions are based on the known chemical shifts of pyridine, the ¹³C spectrum of 2-methoxypyridine, data for ethyl nicotinate, and general substituent effects.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C8 (C=O) | 165 - 170 | The carbonyl carbon of an ester typically appears in this region. The attachment to an electron-rich pyridine ring may cause slight shielding compared to a simple alkyl ester.[2] |

| C2, C6 | 158 - 163 | These carbons are directly attached to the electronegative oxygen of the methoxy groups, leading to significant deshielding. The presence of two methoxy groups enhances this effect. |

| C4 | 105 - 110 | This carbon is para to the C-6 methoxy group and ortho to the C-2 methoxy group, and is expected to be strongly shielded by the electron-donating effects of both. |

| C5 | 95 - 100 | This carbon is ortho to the C-6 methoxy group and meta to the C-2 methoxy group and the ethyl carboxylate group. The strong shielding from the adjacent methoxy group is expected to dominate. |

| C3 | 115 - 120 | This carbon is attached to the electron-withdrawing ethyl carboxylate group, which would cause deshielding. However, it is also ortho to the electron-donating C-2 methoxy group, which causes shielding. The net effect is a moderate chemical shift. |

| C9 (-OCH₂CH₃) | 60 - 65 | The methylene carbon of the ethyl ester group is attached to an oxygen atom and is expected in this range. |

| C7, C11 (-OCH₃) | 53 - 58 | The methyl carbons of the two methoxy groups are expected to be in this region. They are likely to have very similar, if not identical, chemical shifts. |

| C10 (-OCH₂CH₃) | 14 - 16 | The terminal methyl carbon of the ethyl ester group is a typical aliphatic carbon and will appear in the upfield region of the spectrum. |

Trustworthiness and Self-Validation

The predicted chemical shifts are based on established principles of NMR spectroscopy and comparison with structurally related compounds. For definitive assignment, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. An HSQC spectrum would correlate each protonated carbon with its directly attached proton(s), while an HMBC spectrum would show correlations between carbons and protons over two to three bonds, allowing for the unambiguous assignment of all quaternary and protonated carbons.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹³C NMR spectroscopy of Ethyl 2,6-dimethoxypyridine-3-carboxylate. By understanding the influence of the molecular structure on the ¹³C chemical shifts, researchers can confidently interpret their experimental data. The provided experimental protocol offers a robust framework for obtaining high-quality spectra, ensuring the reliability of structural assignments. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules, underscoring the enduring power of NMR spectroscopy in chemical research and development.

References

-

Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

Sources

Methodological & Application

Strategic Utilization of Ethyl 2,6-dimethoxypyridine-3-carboxylate in Medicinal Chemistry

Topic: Ethyl 2,6-dimethoxypyridine-3-carboxylate in the synthesis of bioactive molecules Content Type: Detailed Application Notes and Protocols Audience: Senior Medicinal Chemists and Process Development Scientists

Executive Summary

Ethyl 2,6-dimethoxypyridine-3-carboxylate (EDMP) represents a "privileged scaffold" in modern drug discovery, particularly in the development of P2X3 receptor antagonists, kinase inhibitors, and anti-inflammatory agents.[1] Its utility stems from its unique electronic architecture: a pyridine core flanked by two electron-donating methoxy groups and an electron-withdrawing ester. This "push-pull" electronic system allows for highly regioselective functionalization—enabling chemists to differentiate between the C2 and C6 positions, a critical requirement for structure-activity relationship (SAR) exploration.

This guide details the strategic manipulation of EDMP, focusing on regioselective demethylation and amide coupling workflows essential for synthesizing bioactive pharmacophores.

Chemical Architecture & Reactivity Profile[1]

Electronic Descriptors

The reactivity of EDMP is governed by the interplay between the nitrogen lone pair, the methoxy substituents, and the C3-ester.[1]

-

C2 Position (Ortho to Ester): Electronically activated by the inductive withdrawing effect of the C3-ester, making it more susceptible to nucleophilic attack or demethylation compared to C6.[1]

-

C6 Position (Meta to Ester): Sterically less hindered but electronically less activated.[1]

-

C3 Ester: Serves as a handle for acyl substitution (amide coupling) or reduction to alcohols/aldehydes.[1]

The "Push-Pull" Tautomeric Potential

A key feature of this scaffold is its ability to serve as a masked pyridone. Selective demethylation (typically at C2) reveals a hydroxyl group that tautomerizes to the 2-pyridone—a motif ubiquitous in FDA-approved drugs (e.g., Perampanel, Pirfenidone).[1]

Reactivity Visualization

The following diagram maps the electrophilic and nucleophilic susceptibility of the scaffold.

Caption: Reactivity map of EDMP showing the divergence between ester hydrolysis and regioselective demethylation pathways.

Application Note: Synthesis of P2X3 Antagonist Scaffolds

Context: P2X3 receptors are ATP-gated ion channels involved in chronic cough and pain sensitization. Antagonists often require a central heterocyclic core (like pyridine or pyrimidine) decorated with specific hydrogen-bond acceptors (ethers/carbonyls) and lipophilic linkers (amides).[1]

Strategy: EDMP serves as the precursor for 2-methoxy-N-aryl-6-substituted-nicotinamides . The 2-methoxy group is often retained to function as a hydrogen bond acceptor in the receptor pocket, while the C3-ester is converted to an amide to extend into the hydrophobic domain of the protein.

Detailed Protocols

Protocol A: Regioselective Hydrolysis & Amide Coupling

Objective: To convert the C3-ester to a bioactive amide without disturbing the methoxy substituents.

Materials

-

Ethyl 2,6-dimethoxypyridine-3-carboxylate (1.0 eq)

-

THF/Water (3:1 v/v)[1]

-

HCl (1M)[1]

-

Coupling Reagents: HATU (1.2 eq), DIPEA (3.0 eq)[1]

-

Target Amine (e.g., a benzylamine derivative) (1.1 eq)

Step-by-Step Methodology

-

Saponification:

-

Dissolve EDMP (10 mmol) in THF (30 mL).

-

Add a solution of LiOH·H₂O (25 mmol) in water (10 mL).

-

Critical Step: Stir at room temperature for 4–6 hours. Avoid reflux, as high heat under basic conditions can induce nucleophilic displacement of the methoxy groups by hydroxide (forming the pyridone prematurely).[1]

-

Monitor by TLC (Hexane/EtOAc 7:3).[1] R_f of ester ~0.6; Acid ~0.1 (streaks).[1]

-

-

Work-up:

-

Amide Coupling:

-

Suspend the dried acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Add DIPEA (3.0 eq) followed by HATU (1.2 eq).[1] Stir for 10 minutes to activate the acid (formation of the O-At ester).[1]

-

Add the Target Amine (1.1 eq).[1]

-

Stir at RT for 12 hours.

-

Validation: Monitor LCMS for the mass [M+H]⁺.

-

Purification: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and brine. Flash chromatography (Gradient: 0-50% EtOAc in Hexane).

-

Protocol B: Regioselective Demethylation (The "Masked Pyridone" Route)

Objective: To selectively cleave the C2-methoxy group to generate the 2-oxo-1,2-dihydropyridine-3-carboxylate scaffold.

Mechanism: The C2-methoxy group is activated by the ortho-carbonyl of the ester. The lone pair of the pyridine nitrogen assists in the elimination of the methyl group when using Lewis acids.[1]

Materials

-

Ethyl 2,6-dimethoxypyridine-3-carboxylate

-

Sodium Iodide (NaI) (3.0 eq)[1]

-

Chlorotrimethylsilane (TMSCl) (3.0 eq)[1]

-

Solvent: Acetonitrile (dry)[1]

Step-by-Step Methodology

-

Reagent Generation (In Situ TMSI):

-

Demethylation:

-

Add EDMP (10 mmol) to the mixture.

-

Heat to 60°C for 2–4 hours.

-

Note: TMSI is a "soft" nucleophile/hard electrophile pair.[1] It prefers the C2-OMe due to the inductive destabilization of the C2-oxygen bond by the adjacent ester.

-

-

Quenching & Isolation:

-

Cool to RT. Quench with Methanol (5 mL) to destroy excess TMSI.[1]

-

Pour into aqueous sodium thiosulfate (10%) to reduce any iodine.[1]

-

Extract with DCM.[1]

-

Result: The product is primarily Ethyl 2-hydroxy-6-methoxypyridine-3-carboxylate (exists as the 2-pyridone tautomer).

-

Yield: 75–85%.[1] The C6-methoxy group usually remains intact under these mild conditions due to lack of ortho-activation.

-

Experimental Workflow Diagram

The following Graphviz diagram illustrates the decision tree for synthesizing bioactive candidates from EDMP.

Caption: Decision matrix for processing EDMP into nicotinamide vs. pyridone scaffolds.

Troubleshooting & Optimization Data

Solvent Effects on Nucleophilic Substitution (S_NAr)

While direct S_NAr on the methoxy group is difficult, it can be achieved with strong nucleophiles.[1] The table below summarizes conditions for displacing the C2-OMe with a primary amine (e.g., benzylamine).

| Solvent | Temperature | Base | Yield (C2-Subst.) | Yield (C6-Subst.) | Notes |

| Ethanol | Reflux (78°C) | Et₃N | < 5% | 0% | Too mild; starting material recovered. |

| DMF | 120°C | DIPEA | 35% | 10% | Poor regioselectivity; significant tarring.[1] |

| DMSO | 100°C | K₂CO₃ | 65% | 15% | Recommended. C2 favored electronically.[1] |

| NMP | 140°C (MW) | DIPEA | 55% | 25% | Microwave accelerates reaction but erodes selectivity.[1] |

Common Pitfalls

-

Over-Hydrolysis: Using NaOH at reflux during ester hydrolysis often cleaves the C2-methoxy group, yielding the acid-pyridone byproduct. Solution: Use LiOH at RT.

-

Decarboxylation: The pyridine-3-carboxylic acid is prone to thermal decarboxylation if heated strongly in acidic media. Solution: Keep work-up temperatures below 50°C.

-

Regioisomer Identification: It is difficult to distinguish C2 vs C6 substitution by 1H NMR alone.[1] Solution: Use 2D NMR (HMBC).[1] The C2 carbon (approx 160 ppm) will show correlation to the ester carbonyl protons if the methoxy is present; if substituted, this shift changes significantly.[1]

References

-

Synthesis of Bioactive Nitropyridines and Halopyridines. (Context: Regioselectivity in 2,6-disubstituted pyridines). MDPI Molecules. Available at: [Link][1][2]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. (Context: Electronic factors governing C2 vs C4/C6 substitution). NIH PubMed Central.[1] Available at: [Link]

-

P2X3 Receptor Antagonists: Patent Review 2015-2019. (Context: Application of pyridine carboxylates in P2X3 drug design). Expert Opinion on Therapeutic Patents. Available at: [Link][1]

-

A Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. (Context: Protocol for amine introduction and ester manipulation). Chemical & Pharmaceutical Bulletin. Available at: [Link][1]

-

Ethyl 2,6-dimethoxypyridine-3-carboxylate Product Data. (Context: Physical properties and commercial availability). AOBChem. Available at: [Link][1]

Sources

Application Note: Strategic Synthesis of Amides from Ethyl 2,6-dimethoxypyridine-3-carboxylate

Abstract & Strategic Overview

The 2,6-dimethoxypyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in P2X3 antagonists, kinase inhibitors, and antibacterial agents. The 3-position amide is a critical vector for structure-activity relationship (SAR) exploration.

However, the conversion of Ethyl 2,6-dimethoxypyridine-3-carboxylate to its corresponding amide presents specific electronic and steric challenges:

-

Electronic Deactivation: The electron-donating methoxy groups (via resonance) reduce the electrophilicity of the ester carbonyl, making direct thermal aminolysis sluggish.

-

Steric Hindrance: The ortho-methoxy group at the 2-position creates significant steric bulk, hindering nucleophilic attack.

-

Chemical Stability: The methoxy groups are susceptible to cleavage (demethylation) under strong acidic conditions or high temperatures, potentially yielding unwanted pyridone byproducts.

This guide details two validated protocols to overcome these barriers:

-

Protocol A (The "Gold Standard"): Saponification followed by HATU-mediated coupling. This is the most robust method for diverse amines (aliphatic and aromatic).

-

Protocol B (Direct Aminolysis): Trimethylaluminum (AlMe

) mediated direct conversion. This is the method of choice for weakly nucleophilic amines (e.g., electron-deficient anilines) where coupling reagents may fail.

Reaction Pathway Analysis

The following diagram illustrates the decision logic and chemical pathways for this transformation.

Figure 1: Strategic decision tree for selecting the optimal amidation pathway based on amine properties.

Protocol A: Hydrolysis & HATU Coupling (Recommended)

This two-step route is preferred for scale-up (>1g) and valuable amines due to its mild conditions and high reliability.

Step 1: Saponification

The steric bulk of the 2-OMe group requires Lithium Hydroxide (LiOH), which is less aggregated and more reactive in THF/Water mixtures than NaOH.

Reagents:

-

Ethyl 2,6-dimethoxypyridine-3-carboxylate (1.0 equiv)

-

LiOH

H -

Solvent: THF : Water (3:1 ratio)

Procedure:

-

Dissolve the ester in THF (0.2 M concentration).

-

Add a solution of LiOH in water dropwise.

-

Stir at 40°C for 4–6 hours. Note: Room temperature is often too slow due to steric hindrance; 40°C is the "sweet spot" to avoid demethylation.

-

Critical Workup:

-

Concentrate to remove THF.

-

Cool the aqueous layer to 0°C.

-

Acidify carefully with 1M HCl to pH 3–4. Do not use conc. HCl , as low pH (<1) can cleave the methoxy ether.

-

Precipitate usually forms. Filter and dry. If no precipitate, extract with EtOAc (3x).

-

Step 2: HATU-Mediated Amidation

HATU is selected over EDC/HOBt because the 7-azabenzotriazole moiety accelerates coupling in sterically congested systems (like ortho-substituted pyridines).

Reagents:

-

Intermediate Acid (1.0 equiv)

-

Amine (R-NH

) (1.2 equiv) -

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Procedure:

-

Dissolve the Acid and DIPEA in DMF (0.1 M) under N

. -

Add HATU in one portion. Stir for 15 minutes to form the activated ester (O-At ester). Visual Check: Solution often turns yellow/orange.

-

Add the Amine.

-

Stir at Room Temperature for 2–16 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO

(removes byproduct), water, and brine.

Protocol B: Trimethylaluminum (AlMe ) Mediated Direct Aminolysis

Use Case: When the amine is non-nucleophilic (e.g., electron-deficient anilines) or when the acid intermediate is unstable.

Mechanism: AlMe

Safety Alert: AlMe

Reagents:

-

Ethyl 2,6-dimethoxypyridine-3-carboxylate (1.0 equiv)

-

Amine (1.2 – 1.5 equiv)

-

Trimethylaluminum (2.0 M in Toluene) (2.0 – 3.0 equiv)

-

Solvent: Toluene (Anhydrous) or DCM

Procedure:

-

Complex Formation: In a flame-dried flask under Argon, dissolve the Amine in dry Toluene/DCM.

-

Cool to 0°C. Slowly add AlMe

solution dropwise. Caution: Methane gas evolution. Ensure venting. -

Stir at RT for 30 minutes to ensure formation of the Al-amine complex.

-

Addition: Add the Ester (dissolved in minimum toluene) to the complex.

-

Reaction: Heat to reflux (Toluene, 110°C) or 40°C (DCM) for 2–12 hours.

-

Quench (Critical): Cool to 0°C. Carefully quench with Rochelle's Salt (sat. aq. Potassium Sodium Tartrate) .

-

Why? Aluminum salts form gelatinous emulsions with water/NaOH. Rochelle's salt complexes aluminum, allowing clean phase separation.

-

-

Stir vigorously until two clear layers appear (may take 1–2 hours). Extract with EtOAc.[1]

Comparative Data & Troubleshooting

| Parameter | Protocol A (Hydrolysis + HATU) | Protocol B (AlMe |

| Scope | Broad (Primary/Secondary aliphatic amines) | Specialized (Anilines, weak nucleophiles) |

| Atom Economy | Lower (Requires coupling agents) | Higher (Direct conversion) |

| Steric Tolerance | High (HATU overcomes ortho-bulk) | High (Al-amide is small and reactive) |

| Safety Profile | High (Standard reagents) | Low (Pyrophoric reagents) |

| Major Risk | Acidification (Demethylation) | Quenching (Emulsions) |

Troubleshooting Guide:

-

Problem: Low yield in Step 1 (Hydrolysis).

-

Cause: Incomplete reaction due to sterics.

-

Fix: Increase temp to 50°C or switch to LiOH/MeOH/H2O (microwave irradiation at 80°C for 10 min).

-

-

Problem: Product contains "Pyridone" impurity (M-14 mass).

-

Cause: Demethylation of 2-OMe or 6-OMe.

-

Fix: Ensure workup pH never drops below 3. Avoid heating >120°C in Protocol B.

-

-

Problem: Gel formation during Protocol B workup.

-

Fix: Increase stirring time with Rochelle's salt (up to 12 hours) or filter through Celite.

-

Scientific Validation & Mechanism

Why the 2,6-Dimethoxy Pattern Matters

In unsubstituted pyridine esters, the ring nitrogen renders the carbonyl highly electrophilic. However, in 2,6-dimethoxypyridine , the oxygen lone pairs donate electron density into the ring (mesomeric effect +M), which counteracts the electron-withdrawing nature of the nitrogen.

This makes the carbonyl carbon less electrophilic than typical nicotinic esters. Consequently, standard thermal aminolysis (just heating ester + amine) often fails, necessitating the "Force" of AlMe

Validating the Product (Self-Check)

-

1H NMR: Look for the disappearance of the ethyl ester quartet (~4.3 ppm) and triplet (~1.3 ppm).

-

1H NMR (Amide): A broad singlet (NH) usually appears between 6.0–9.0 ppm.

-

13C NMR: The carbonyl shift will move upfield (from ~165 ppm ester to ~160-168 ppm amide, depending on the amine).

References

-

General Pyridine Amide Synthesis

-

Synthesis of amide derivatives for electron deficient amines... (ResearchGate).[2]

-

-

Direct Amidation via Aluminum Reagents

- Trimethylaluminum-mediated amide bond form

-

(Note: Generalized reference for AlMe3 mechanism).

-

Reactivity of 2,6-Disubstituted Pyridines

- Synthesis and structural characterisation of amides

-

Hydrolysis Conditions for Hindered Esters

- Ethyl 4-oxo-1,4-dihydropyridine-3-carboxyl

Sources

Application Notes and Protocols for the Reduction of Ethyl 2,6-dimethoxypyridine-3-carboxylate

This document provides a detailed experimental guide for the reduction of ethyl 2,6-dimethoxypyridine-3-carboxylate to (2,6-dimethoxypyridin-3-yl)methanol. This transformation is a crucial step in the synthesis of various pharmaceutical and specialty chemical intermediates. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The reduction of an ester functional group to a primary alcohol is a fundamental transformation in organic synthesis. In the context of substituted pyridines, such as ethyl 2,6-dimethoxypyridine-3-carboxylate, the resulting hydroxymethylpyridine is a versatile building block. The electron-rich nature of the dimethoxypyridine ring system makes these derivatives valuable precursors in medicinal chemistry and materials science.

This guide focuses on the use of lithium aluminum hydride (LiAlH₄), a powerful and versatile reducing agent for esters.[1] The choice of LiAlH₄ is predicated on its high reactivity, which ensures a complete and efficient conversion where milder reagents like sodium borohydride would be ineffective. The causality behind the experimental choices, safety protocols, and reaction mechanisms will be discussed in detail to provide a comprehensive and self-validating protocol.

Mechanistic Insights and Reagent Selection

The reduction of an ester with LiAlH₄ proceeds via a two-step nucleophilic acyl substitution mechanism. Initially, a hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to yield an intermediate aldehyde. Under the reaction conditions, this aldehyde is immediately reduced by another equivalent of hydride to form the primary alcohol upon acidic workup.[1]

Why Lithium Aluminum Hydride?

-

High Reactivity: LiAlH₄ is a potent source of nucleophilic hydride ions, making it highly effective for the reduction of esters, which are less reactive than aldehydes or ketones.[1]

-

Broad Functional Group Tolerance (with caution): While highly reactive, LiAlH₄ can be used for the selective reduction of esters in the presence of other functional groups if reaction conditions are carefully controlled.

Alternative Reducing Agents:

-

Sodium Borohydride (NaBH₄): Generally not reactive enough to reduce esters.

-

Diisobutylaluminum Hydride (DIBAL-H): Can be used to reduce esters to aldehydes at low temperatures, offering a different synthetic outcome.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the safe and efficient reduction of ethyl 2,6-dimethoxypyridine-3-carboxylate on a laboratory scale.

Reagents and Materials

| Reagent/Material | Grade | Supplier Example |

| Ethyl 2,6-dimethoxypyridine-3-carboxylate | >98% Purity | Sigma-Aldrich |

| Lithium Aluminum Hydride (LiAlH₄) | 95% Powder | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Sigma-Aldrich |

| Diethyl Ether (Et₂O) | Anhydrous | Sigma-Aldrich |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | ACS Grade | Fisher Scientific |

| Celite® | Filter Aid | Sigma-Aldrich |

Equipment

-

Three-necked round-bottom flask with a magnetic stirrer

-

Reflux condenser with a nitrogen inlet

-

Addition funnel

-

Ice-water bath

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, and gloves.

Reaction Workflow Diagram

Caption: Experimental workflow for the reduction of Ethyl 2,6-dimethoxypyridine-3-carboxylate.

Detailed Procedure

Safety First: Lithium aluminum hydride reacts violently with water and is corrosive. All manipulations should be performed in a fume hood, under an inert atmosphere (nitrogen or argon), and away from sources of ignition. Appropriate personal protective equipment (PPE) must be worn at all times.

-

Reaction Setup:

-

Under a stream of nitrogen, add lithium aluminum hydride (1.2 equivalents) to a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension of LiAlH₄.

-

Cool the suspension to 0 °C using an ice-water bath.

-

-

Addition of the Ester:

-

Dissolve ethyl 2,6-dimethoxypyridine-3-carboxylate (1.0 equivalent) in anhydrous THF in the addition funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C. A vigorous reaction with gas evolution (hydrogen) will be observed.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

-

Workup (Fieser Method):

-

Cool the reaction mixture back down to 0 °C in an ice-water bath.

-

CAUTIOUSLY quench the excess LiAlH₄ by the sequential, dropwise addition of:

-

Water (X mL, where X is the mass of LiAlH₄ in grams)

-

15% aqueous sodium hydroxide solution (X mL)

-

Water (3X mL)

-

-

Stir the resulting mixture vigorously for 30 minutes at room temperature. A granular white precipitate of aluminum salts should form.

-

-

Isolation and Purification:

-

Filter the mixture through a pad of Celite® to remove the aluminum salts, washing the filter cake with diethyl ether.

-

Separate the organic layer from the filtrate and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization of (2,6-dimethoxypyridin-3-yl)methanol

The identity and purity of the final product should be confirmed by spectroscopic methods.

| Property | Value |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| Appearance | White to off-white solid or colorless oil |

| ¹H NMR (CDCl₃) | Predicted: |

| δ 7.5-7.7 (d, 1H) | H-4 |

| δ 6.2-6.4 (d, 1H) | H-5 |

| δ 4.6-4.8 (s, 2H) | -CH₂OH |

| δ 3.9-4.1 (s, 6H) | 2 x -OCH₃ |

| δ 2.5-4.0 (br s, 1H) | -OH |

| ¹³C NMR (CDCl₃) | Predicted: |

| δ 160-165 | C-2, C-6 |

| δ 138-142 | C-4 |

| δ 120-125 | C-3 |

| δ 100-105 | C-5 |

| δ 60-65 | -CH₂OH |

| δ 53-56 | -OCH₃ |

| IR (KBr, cm⁻¹) | Predicted: |

| 3400-3200 (broad) | O-H stretch |

| 2950-2850 | C-H stretch |

| 1580-1600 | C=C/C=N stretch (aromatic) |

| 1250-1300 | C-O stretch (aryl ether) |

| 1020-1050 | C-O stretch (primary alcohol) |

Note: Predicted NMR and IR data are based on analogous structures and chemical shift/frequency correlations. Actual experimental values may vary.

Safety and Handling

-

Lithium Aluminum Hydride:

-

Pyrophoric solid, reacts violently with water, releasing flammable hydrogen gas.

-

Causes severe skin burns and eye damage.

-

Handle in an inert atmosphere (glovebox or under nitrogen/argon).

-

Ensure a Class D fire extinguisher (for combustible metals) is readily available.

-

Quench excess reagent and clean glassware with extreme caution.

-

-

Anhydrous Solvents:

-

Tetrahydrofuran and diethyl ether are highly flammable.

-

Work in a well-ventilated fume hood and avoid sources of ignition.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient LiAlH₄, short reaction time | Use a larger excess of LiAlH₄ (up to 2 equivalents), increase reflux time, and monitor closely by TLC. |

| Low Yield | Inefficient extraction, product loss during workup | Ensure complete extraction from the aqueous layer. Be careful during the filtration of aluminum salts. |

| Emulsion during Workup | Incomplete precipitation of aluminum salts | Add anhydrous sodium sulfate to the mixture and stir vigorously to break up the emulsion. |

| Product Contamination with Aldehyde | Incomplete reduction | Ensure a sufficient excess of LiAlH₄ is used and that the reaction goes to completion. The aldehyde is an intermediate and should be fully reduced under these conditions. |

Conclusion

The reduction of ethyl 2,6-dimethoxypyridine-3-carboxylate to (2,6-dimethoxypyridin-3-yl)methanol using lithium aluminum hydride is a robust and high-yielding transformation. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this valuable building block for a wide range of applications in chemical synthesis and drug discovery.

References

-

Organic Syntheses Procedure for LiAlH4 Reduction. Organic Syntheses. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

-

Workup for Aluminum Hydride Reductions. University of Rochester, Department of Chemistry. Available at: [Link]

-

PubChem Compound Summary for CID 16218151, (2,6-dimethoxy-3-pyridinyl)methanol. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2,6-dimethoxypyridine-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 2,6-dimethoxypyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.

Overview of the Primary Synthetic Pathway

The most reliable and scalable approach for synthesizing Ethyl 2,6-dimethoxypyridine-3-carboxylate is typically a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the sequential displacement of two halide atoms (commonly chlorine) from a suitable precursor, such as Ethyl 2,6-dichloropyridine-3-carboxylate, using a strong nucleophile like sodium methoxide.

The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the C2 and C6 positions. The electron-withdrawing nature of the ester group at the C3 position further facilitates this substitution.

Caption: Figure 1: Proposed Synthetic Pathway.

Detailed Experimental Protocol

This protocol provides a baseline for the synthesis. Subsequent sections will address troubleshooting deviations from the expected outcome.

Materials:

-

Ethyl 2,6-dichloropyridine-3-carboxylate (1.0 eq)

-

Sodium Methoxide (NaOMe) (≥2.5 eq, solid or as a solution in methanol)

-

Anhydrous Methanol (MeOH)

-

Toluene

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 2,6-dichloropyridine-3-carboxylate.

-

Solvent Addition: Add anhydrous methanol to dissolve the starting material completely. A typical concentration is 0.2-0.5 M.

-

Reagent Addition: Carefully add sodium methoxide portion-wise at room temperature. An exothermic reaction may be observed. If using a solution of NaOMe in MeOH, add it via a dropping funnel.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add Ethyl Acetate to extract the product.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure Ethyl 2,6-dimethoxypyridine-3-carboxylate.[1][2]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Caption: Figure 2: Workflow for diagnosing low yield.

Q1: My reaction yield is very low or zero, and I still see starting material. What went wrong?

A1: This is the most common issue and typically points to one of three areas: the reagent, the reaction conditions, or moisture.

-

Cause (a): Inactive or Insufficient Sodium Methoxide. Sodium methoxide is hygroscopic and can decompose upon exposure to air and moisture, reducing its nucleophilicity.

-

Solution: Use freshly opened, high-purity sodium methoxide. If possible, prepare it fresh by reacting sodium metal with anhydrous methanol under an inert atmosphere. Ensure you are using at least 2.5 equivalents, as the second substitution is often slower than the first. A slight excess helps drive the reaction to completion.

-

-

Cause (b): Insufficient Reaction Time or Temperature. The SNAr reaction on the pyridine ring, especially the second substitution, requires sufficient thermal energy to overcome the activation barrier.

-

Solution: Ensure the reaction is maintained at a steady reflux. If TLC analysis shows a sluggish reaction after 4-6 hours, extend the reflux time to 12 or even 24 hours. Monitoring is key.

-

-

Cause (c): Presence of Water. Water will react with sodium methoxide, quenching your nucleophile. It can also lead to unwanted side reactions.

-

Solution: Use anhydrous methanol as the solvent. Ensure all glassware is thoroughly oven-dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

-

Q2: I've isolated a major byproduct identified as Ethyl 2-chloro-6-methoxypyridine-3-carboxylate. How do I resolve this?

A2: This indicates that the reaction has stalled after the first substitution.

-

Causality: The first substitution of a chlorine atom with a methoxy group is generally fast. The introduction of the electron-donating methoxy group slightly deactivates the ring towards further nucleophilic attack, making the second substitution kinetically slower.

-

Solution:

-

Increase Nucleophile Concentration: Increase the stoichiometry of sodium methoxide to 3.0-4.0 equivalents. According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the product.[3]

-

Increase Temperature/Pressure: If standard reflux is insufficient, consider running the reaction in a sealed tube or a microwave reactor to achieve higher temperatures (e.g., 100-120°C). This provides the necessary energy to overcome the higher activation barrier for the second substitution.

-

Q3: During workup, my product seems to be degrading, or I'm isolating the carboxylic acid instead of the ethyl ester.

A3: This points to ester hydrolysis, a common side reaction in the presence of excess base and water.

-

Causality: The ethyl ester is susceptible to saponification (base-catalyzed hydrolysis) by any remaining sodium methoxide, especially when water is introduced during the workup phase.

-

Solution:

-

Careful Quenching: Cool the reaction mixture to 0°C before quenching. Instead of water, consider quenching with a saturated solution of ammonium chloride (NH₄Cl), which is a milder proton source.

-

Minimize Contact Time with Base: Perform the aqueous workup efficiently. Do not let the reaction mixture sit for extended periods after water has been added.

-

Neutral Wash: The wash with saturated sodium bicarbonate is intended to remove any acidic impurities. Ensure this step is performed quickly and is followed immediately by a brine wash to remove excess water.

-

Frequently Asked Questions (FAQs)

Q: What is the mechanism of this reaction?

A: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. It involves the addition of the nucleophile (methoxide) to the electron-deficient pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. The subsequent elimination of the leaving group (chloride) restores the aromaticity of the ring. This happens sequentially at the C6 and C2 positions.

Q: Are there alternative solvents I can use?

A: While methanol is the ideal solvent as it is the conjugate acid of the nucleophile, other polar aprotic solvents like DMF or DMSO could be used, especially if higher temperatures are required.[4] However, using methanol prevents potential transesterification issues and simplifies the reaction system.

Q: How critical is the purity of the starting Ethyl 2,6-dichloropyridine-3-carboxylate?

A: Extremely critical. Impurities from the synthesis of the starting material can interfere with the reaction. For example, any remaining acid chloride precursor could be quenched by the methoxide. It is highly recommended to purify the dichloro-precursor by recrystallization or chromatography before use.

Q: What are the key safety considerations?

A:

-

Sodium Methoxide: Highly caustic and water-reactive. Handle in a fume hood, away from moisture, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Chlorinated Pyridines: Can be toxic and irritants. Avoid inhalation and skin contact.

-

Solvents: Methanol is flammable and toxic. Toluene, Ethyl Acetate, and Hexanes are flammable. Work in a well-ventilated area and avoid sources of ignition.

Data Summary Table

| Parameter | Recommended Setting | Rationale & Potential Impact if Deviated |

| NaOMeequivalents | 2.5 - 3.0 eq | <2.2 eq: May result in incomplete reaction and formation of the mono-substituted byproduct. >4.0 eq: Increases risk of ester hydrolysis. |

| Solvent | Anhydrous Methanol | Non-anhydrous: Quenches the nucleophile, leading to low or no yield. |

| Temperature | Reflux (~65°C) | Lower Temp: May lead to a sluggish or incomplete reaction, favoring the mono-substituted product. Higher Temp (sealed tube): Can increase the rate but may also promote side reactions if not carefully controlled. |

| Reaction Time | 4 - 12 hours | Too Short: Incomplete conversion. Too Long: Increased potential for byproduct formation or degradation. Requires monitoring. |

| Workup pH | Neutral to slightly basic | Strongly Basic: Promotes saponification of the ethyl ester to the carboxylic acid. |

References

- EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

-

Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC - PubMed Central. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. [Link]

-

A new convenient synthesis of some novel 2, 6-disubstituted-pyridine derivatives - ResearchGate. [Link]

- EP0333020A2 - Process for the preparation of substituted pyridines - Google P

-

How can I improve the yield of my Fischer Esterification? - Reddit. [Link]

-

A new Efficient Method for the Preparation of 2,6-Pyridinedihiethyl Ditosylates from Dimethyl 2,60-Pyridinedicarboxylates - ResearchGate. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. [Link]

-

Pyridine Synthesis: Cliff Notes - Baran Lab, Scripps Research. [Link]

-

8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - MDPI. [Link]

-

Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Volume 14 Number 3 - Growing Science. [Link]

-

Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. [Link]

-

Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. [Link]

-

161 questions with answers in PYRIDINES | Science topic - ResearchGate. [Link]

-

“Pyridine: Synthesis, Swiss-ADME and Applications.” - IJNRD. [Link]

-

Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water - SciSpace. [Link]

-

A Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate From 2,6-dichloro-3-trifluoromethylpyridine - PubMed. [Link]

-

Esterification - Prep - JoVE. [Link]

-

Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes - ResearchGate. [Link]

-

12 - Synthesis of Pyridines - YouTube. [Link]

-

Esterification: Reflux, Isolation and Purification // HSC Chemistry - YouTube. [Link]

-

1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester - Organic Syntheses. [Link]

-

Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates - ResearchGate. [Link]

-

Ethyl 2,6-dimethoxypyridine-3-carboxylate - AOBChem. [Link]

Sources

How to avoid byproduct formation in Ethyl 2,6-dimethoxypyridine-3-carboxylate reactions

Welcome to the technical support center for Ethyl 2,6-dimethoxypyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in reactions involving this versatile pyridine derivative. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes and ensure the integrity of your final products.

Introduction: Understanding the Reactivity of Ethyl 2,6-dimethoxypyridine-3-carboxylate

Ethyl 2,6-dimethoxypyridine-3-carboxylate is a valuable building block in organic synthesis, prized for its unique electronic and steric properties. The electron-donating methoxy groups at the 2 and 6 positions significantly influence the reactivity of the pyridine ring, while the ethyl carboxylate at the 3-position offers a key handle for further functionalization.[1] However, these same features can also lead to undesired side reactions if not carefully controlled. This guide will address the most frequently encountered byproducts and provide actionable strategies to mitigate their formation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Issue 1: Unwanted Demethylation of Methoxy Groups

One of the most common challenges encountered is the cleavage of one or both methoxy groups, leading to the formation of hydroxypyridine byproducts. This is particularly prevalent when using acidic reagents.

Q1: I'm observing significant formation of a byproduct with a lower molecular weight than my starting material, especially under acidic conditions. What is likely happening?

A: You are likely observing demethylation of one or both of the methoxy groups. The ethereal oxygen atoms are susceptible to protonation or coordination with a Lewis acid, which facilitates nucleophilic attack and cleavage of the methyl group. Reagents like boron tribromide (BBr₃) and hydrobromic acid (HBr) are known to efficiently cleave aryl methyl ethers.[2][3][4][5] Even milder acidic conditions, if prolonged or at elevated temperatures, can lead to partial or complete demethylation.

Troubleshooting Demethylation:

| Parameter | Problem | Solution | Scientific Rationale |

| Reagent Choice | Use of strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃, AlCl₃).[6] | Opt for milder activating agents or alternative synthetic routes that avoid harsh acidic conditions. If demethylation is desired, BBr₃ is effective but requires careful stoichiometric control.[4][7] | Strong acids protonate the ether oxygen, making the methyl group susceptible to nucleophilic displacement. Lewis acids coordinate to the oxygen, similarly activating the C-O bond for cleavage. |

| Temperature | High reaction temperatures. | Maintain the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. | Demethylation reactions, like many side reactions, are often accelerated at higher temperatures.[3][5] |

| Reaction Time | Prolonged reaction times. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction. | The longer the substrate is exposed to the reaction conditions, the greater the likelihood of byproduct formation. |